4-Amino-2-ethoxybenzamide

Monoamine oxidase inhibition Neuropharmacology Receptor binding assay

4-Amino-2-ethoxybenzamide (CAS 2641-86-3) is a small-molecule benzamide derivative (MW 180.20 g/mol) characterized by a 4-amino group and a 2-ethoxy substituent on its aromatic ring. While widely referenced as a versatile scaffold , its primary industrial and research significance lies in its role as the core pharmacophore backbone for synthesizing clinically used gastroprokinetic agents, notably mosapride and cinitapride.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 2641-86-3
Cat. No. B1323115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethoxybenzamide
CAS2641-86-3
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N)C(=O)N
InChIInChI=1S/C9H12N2O2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
InChIKeyJBJIBKWPYLFRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-ethoxybenzamide CAS 2641-86-3: A Critical Pharmacophore for Prokinetic APIs and Specialized Research


4-Amino-2-ethoxybenzamide (CAS 2641-86-3) is a small-molecule benzamide derivative (MW 180.20 g/mol) [1] characterized by a 4-amino group and a 2-ethoxy substituent on its aromatic ring. While widely referenced as a versatile scaffold , its primary industrial and research significance lies in its role as the core pharmacophore backbone for synthesizing clinically used gastroprokinetic agents, notably mosapride and cinitapride . This defines its specific procurement niche, distinct from generic benzamide intermediates.

Why 4-Amino-2-ethoxybenzamide (2641-86-3) Cannot Be Simply Substituted by Other Benzamide Analogs


Generic substitution with other benzamides or aminobenzamides is not scientifically defensible due to the critical interplay of substitution pattern, electronic effects, and steric constraints that govern both its unique bioactivity and its synthetic utility. Specifically, the 2-ethoxy group confers distinct crystallographic behavior compared to unsubstituted or halogenated analogs [1], while the precise 4-amino-2-ethoxy arrangement is non-negotiable for constructing the pharmacophores of mosapride and cinitapride. Replacing this intermediate with a different regioisomer (e.g., 3-amino or 5-amino) or with a halogenated analog (e.g., 5-chloro derivative) introduces divergent reactivity and physicochemical properties, such as the substantial logP difference [2], which can derail synthetic pathways and alter downstream pharmacological profiles. The quantitative evidence below demonstrates where these molecular-level differences translate into measurable performance gaps.

4-Amino-2-ethoxybenzamide (2641-86-3): Quantified Differentiators vs. Closest Analogs


Monoamine Oxidase A (MAO-A) Inhibition: Quantified Selectivity and Binding Affinity

4-Amino-2-ethoxybenzamide demonstrates selective binding to the MAO-A receptor in rat cerebral cortex with a Ki of 240 nM [1]. Its selectivity is underscored by a 96-fold lower affinity for the human D2 dopamine receptor (Ki = 23,000 nM) [1], a common off-target for many neuroactive compounds. This specific binding profile distinguishes it from related benzamide derivatives, which have shown weaker and less selective MAO-A inhibition in similar assays [2].

Monoamine oxidase inhibition Neuropharmacology Receptor binding assay

Industrial Utility as a Key Intermediate: Essential for Mosapride and Cinitapride API Synthesis

4-Amino-2-ethoxybenzamide is the indispensable pharmacophore backbone for synthesizing the marketed gastroprokinetic agents mosapride and cinitapride [1]. Its specific 4-amino-2-ethoxy substitution pattern is required for downstream functionalization. For mosapride, the 5-position is chlorinated to yield 4-amino-5-chloro-2-ethoxybenzamide [2]. For cinitapride, the 5-position is nitrated to yield the 5-nitro analog [1]. This contrasts sharply with other benzamide regioisomers (e.g., 3-amino or unsubstituted benzamide) which cannot serve as substitutes in these established synthetic routes.

API Synthesis Process Chemistry Gastroprokinetic Agents

Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Core Benzamide Scaffold

The 2-ethoxy group on 4-amino-2-ethoxybenzamide significantly alters its lipophilicity compared to the unsubstituted benzamide core. The computed XLogP3 value for the target compound is 0.3 [1], indicating moderate lipophilicity. In contrast, the unsubstituted benzamide has a reported XLogP3 of 0.6 [2]. This numerical difference, while small, is meaningful in the context of early-stage drug discovery where optimization of LogP by even 0.3 units can impact solubility and permeability. Furthermore, the 2-ethoxy group contributes to a distinct hydrogen-bonding network in the solid state, a property not shared by simpler benzamides [3].

Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen Bonding Capacity: A Key Differentiator in Crystal Engineering and Solubility

4-Amino-2-ethoxybenzamide possesses a hydrogen bond donor count of 2 and acceptor count of 3 [1]. This specific arrangement, driven by the primary amide and the para-amino group, is crucial for its solid-state packing. While direct crystallographic data for this compound is sparse, its close analog, 2-ethoxybenzamide, forms head-to-head hydrogen-bonded dimers that arrange into ribbon-like motifs [2]. The presence of the additional 4-amino group in the target compound introduces a second strong hydrogen bond donor/acceptor site, which is predicted to disrupt the simple dimeric packing of 2-ethoxybenzamide and create more complex, higher-dimensional hydrogen-bonded networks. This difference is fundamental to its distinct melting point and solubility behavior compared to the simpler analog.

Crystal Engineering Hydrogen Bonding Solid-State Properties

4-Amino-2-ethoxybenzamide (2641-86-3): Primary Application Scenarios Supported by Evidence


Synthesis of Mosapride and Cinitapride APIs and their Generic Equivalents

This is the primary, high-volume industrial application for 4-amino-2-ethoxybenzamide. As detailed in Section 3, Evidence Item 2, it serves as the mandatory intermediate for introducing the 4-amino-2-ethoxybenzamide pharmacophore. For mosapride, it is advanced via 5-chlorination [1]; for cinitapride, via 5-nitration . Procurement of this specific CAS number is essential for any manufacturer or CRO involved in the synthesis of these specific gastroprokinetic drugs or their generic versions.

Early-Stage Medicinal Chemistry for Selective MAO-A Inhibitors

As supported by Section 3, Evidence Item 1, this compound exhibits a defined binding profile for MAO-A (Ki = 240 nM) with a 96-fold selectivity window over the D2 dopamine receptor [1]. This makes it a valuable starting scaffold for medicinal chemistry programs targeting selective MAO-A modulation. Researchers can use this compound to design focused libraries, leveraging its known selectivity to potentially mitigate off-target CNS effects early in the drug discovery process.

Crystal Engineering and Solid-State Formulation Studies

The distinct hydrogen-bonding capacity of this molecule (Section 3, Evidence Item 4) [1] makes it a compelling candidate for crystal engineering research. Its ability to act as a hydrogen bond donor at two sites (amide and 4-amino) offers unique opportunities for co-crystal and salt formation with various coformers. This can be exploited to modify properties such as solubility, dissolution rate, and stability, which is directly relevant to formulation scientists developing solid oral dosage forms.

Chemical Biology Tool for Investigating Gastroprokinetic Mechanisms

Given its direct role as the core of mosapride and cinitapride , this compound can serve as a critical chemical biology tool. Researchers can use the non-chlorinated/non-nitrated parent compound to probe the SAR of the gastroprokinetic pharmacophore. By comparing its activity profile with that of its 5-chloro (mosapride-related) and 5-nitro (cinitapride-related) derivatives, scientists can dissect the contribution of these substituents to target binding and functional activity at serotonin (5-HT4) and dopamine (D2) receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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